Cas no 227939-01-7 (2-(N-BOC-N-methylamino)-5-bromopyridine)

2-(N-BOC-N-methylamino)-5-bromopyridine is a brominated pyridine derivative featuring a tert-butoxycarbonyl (BOC)-protected methylamino group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The BOC group enhances stability, facilitating handling and storage, while the bromine substituent enables further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined reactivity profile makes it valuable for constructing complex heterocyclic frameworks. The methylamino moiety, when deprotected, can participate in amidation or alkylation reactions, broadening its utility in medicinal chemistry. Suitable for controlled modifications, this reagent is favored for its reliability in multi-step synthetic routes.
2-(N-BOC-N-methylamino)-5-bromopyridine structure
227939-01-7 structure
Product name:2-(N-BOC-N-methylamino)-5-bromopyridine
CAS No:227939-01-7
MF:C11H15BrN2O2
MW:287.153002023697
MDL:MFCD12546613
CID:239045
PubChem ID:11196942

2-(N-BOC-N-methylamino)-5-bromopyridine Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate
    • (5-Bromopyridin-2-yl)methyl-carbamic acid tert-butyl ester
    • 2-(N-BOC-N-methylamino)-5-bromopyridine
    • Carbamic acid,N-(5-bromo-2-pyridinyl)-N-methyl-, 1,1-dimethylethyl ester
    • tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate
    • YHTZSPWLJTZRDM-UHFFFAOYSA-N
    • FT-0648008
    • MFCD12546613
    • 5-Bromo-2-[N-(tert-butoxycarbonyl)-N-methylamino]pyridine
    • 227939-01-7
    • AKOS015892241
    • CS-W003830
    • DTXSID80458469
    • tert-butyl 5-bromopyridin-2-yl(methyl)carbamate
    • EN300-7351773
    • A878443
    • DS-0513
    • (5-bromo-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester
    • AM86779
    • SCHEMBL1181429
    • SY023794
    • 2-Methyl-2-propanyl (5-bromo-2-pyridinyl)methylcarbamate
    • MDL: MFCD12546613
    • Inchi: 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,1-4H3
    • InChI Key: YHTZSPWLJTZRDM-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)N(C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 286.03200
  • Monoisotopic Mass: 286.03169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.4Ų
  • XLogP3: 2.6

Experimental Properties

  • PSA: 51.22000
  • LogP: 3.25970

2-(N-BOC-N-methylamino)-5-bromopyridine Security Information

2-(N-BOC-N-methylamino)-5-bromopyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(N-BOC-N-methylamino)-5-bromopyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM120839-10g
2-(N-Boc-N-methylamino)-5-bromopyridine
227939-01-7 95%
10g
$427 2022-09-01
Chemenu
CM120839-1g
2-(N-Boc-N-methylamino)-5-bromopyridine
227939-01-7 95%
1g
$415 2024-07-28
eNovation Chemicals LLC
Y1048307-1g
Carbamic acid, (5-bromo-2-pyridinyl)methyl-, 1,1-dimethylethyl ester
227939-01-7 95%
1g
$90 2024-06-06
eNovation Chemicals LLC
Y1048307-5g
Carbamic acid, (5-bromo-2-pyridinyl)methyl-, 1,1-dimethylethyl ester
227939-01-7 95%
5g
$355 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1052981-1g
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate
227939-01-7 98%
1g
¥581 2023-04-14
TRC
B600748-1g
2-(N-BOC-N-methylamino)-5-bromopyridine
227939-01-7
1g
$ 167.00 2023-04-18
eNovation Chemicals LLC
D912254-5g
2-(N-Boc-N-methylamino)-5-bromopyridine
227939-01-7 95%
5g
$335 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1052981-25g
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate
227939-01-7 98%
25g
¥12782 2023-04-14
TRC
B600748-250mg
2-(N-BOC-N-methylamino)-5-bromopyridine
227939-01-7
250mg
$ 81.00 2023-04-18
eNovation Chemicals LLC
D205020-5g
2-(N-Boc-N-methylamino)-5-bromopyridine
227939-01-7 98%
5g
$350 2024-05-24

Additional information on 2-(N-BOC-N-methylamino)-5-bromopyridine

Introduction to 2-(N-BOC-N-methylamino)-5-bromopyridine (CAS No. 227939-01-7) and Its Emerging Applications in Chemical Biology

2-(N-BOC-N-methylamino)-5-bromopyridine, identified by the chemical identifier CAS No. 227939-01-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a brominated pyridine core functionalized with a N-Boc (tert-butoxycarbonyl) protected amino group and an N-methylamino substituent, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The pyridine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates due to its ability to interact with biological targets such as enzymes and receptors. The presence of the bromine atom at the 5-position enhances the electrophilicity of the ring, facilitating further modifications through cross-coupling reactions, which are pivotal in constructing complex molecular architectures. Additionally, the N-Boc and N-methylamino groups serve as protective and reactive handles, respectively, allowing for controlled synthetic pathways and functionalization.

In recent years, 2-(N-BOC-N-methylamino)-5-bromopyridine has been employed in the development of novel therapeutic agents targeting various diseases. One notable area of research involves its use in designing small-molecule inhibitors for kinases, which are key enzymes involved in signal transduction pathways implicated in cancer and inflammatory disorders. The compound’s ability to modulate kinase activity has been explored through structure-activity relationship (SAR) studies, where subtle modifications around the pyridine core have revealed potent inhibitors with improved selectivity and efficacy.

Moreover, this compound has found utility in the synthesis of peptidomimetics, where its brominated pyridine moiety serves as a point of attachment for introducing additional functionalities. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties. The N-Boc group allows for selective deprotection under mild acidic conditions, enabling precise control over peptide bond formation and subsequent derivatization.

Recent advancements in computational chemistry have further highlighted the potential of 2-(N-BOC-N-methylamino)-5-bromopyridine as a building block for drug discovery. Molecular modeling studies have demonstrated its favorable interactions with target proteins, providing insights into binding modes and optimization strategies. These computational approaches complement experimental efforts by predicting binding affinities and identifying promising analogs for further exploration.

The compound’s versatility also extends to its application in material science, particularly in the design of organic semiconductors and luminescent materials. The brominated pyridine core can be incorporated into π-conjugated systems, which exhibit desirable electronic properties for optoelectronic applications. Researchers have leveraged 2-(N-BOC-N-methylamino)-5-bromopyridine to develop novel polymers and small molecules with applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

In conclusion, 2-(N-BOC-N-methylamino)-5-bromopyridine (CAS No. 227939-01-7) represents a multifaceted compound with broad utility across multiple domains of chemical biology and pharmaceutical research. Its unique structural features enable diverse synthetic possibilities, making it an indispensable tool for medicinal chemists and materials scientists alike. As research continues to uncover new applications for this compound, its significance in advancing therapeutic interventions and technological innovations is expected to grow.

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(CAS:227939-01-7)2-(N-BOC-N-methylamino)-5-bromopyridine
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Purity:99%
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